

An In-depth Technical Guide to the PIM Kinase Inhibitor CCT239065

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT239065 is a potent small molecule inhibitor targeting the PIM kinase family of serine/threonine kinases. While initial associations with BRAF V600E have been noted in some commercial contexts, the primary and well-characterized activity of **CCT239065** is against PIM kinases (PIM1, PIM2, and PIM3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This document provides a comprehensive technical overview of **CCT239065**, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are key downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are constitutively active upon expression. PIM kinases play a critical role in regulating cell cycle progression, inhibiting apoptosis, and promoting cell survival and proliferation. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention.



CCT239065: A PIM Kinase Inhibitor Chemical Properties

While a definitive primary publication detailing the structure elucidation of **CCT239065** is not readily available in the public domain, commercial suppliers identify it by the following properties:

Chemical Formula: C29H29N7O3S

• Molecular Weight: 555.7 g/mol

• CAS Number: 1163719-51-4

Mechanism of Action

CCT239065 exerts its biological effects through the competitive inhibition of the ATP-binding site of PIM kinases. By blocking the catalytic activity of PIM1, PIM2, and PIM3, **CCT239065** prevents the phosphorylation of their downstream substrates. This leads to the modulation of key cellular processes, ultimately resulting in the inhibition of tumor cell growth and survival.

Quantitative Data

Specific IC_{50} and K_i values for **CCT239065** against individual PIM kinase isoforms are not consistently reported in publicly accessible literature. For the purpose of comparison, the following table summarizes the inhibitory activities of other well-characterized PIM kinase inhibitors. Researchers are advised to determine the specific activity of **CCT239065** through inhouse assays.

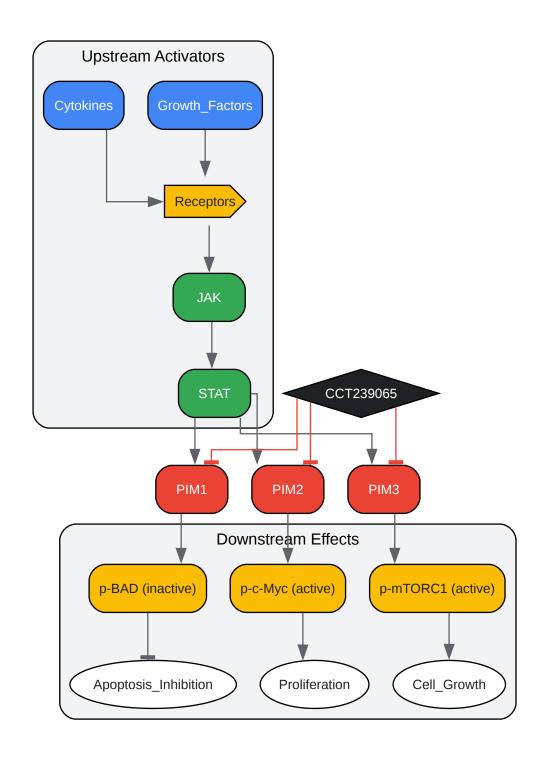


Inhibitor	Target(s)	IC50 / Kı
SGI-1776	Pan-PIM, Flt3	PIM1: 7 nM (IC50), PIM2: 363 nM (IC50), PIM3: 69 nM (IC50) [1]
AZD1208	Pan-PIM	PIM1: 0.4 nM (IC50), PIM2: 5 nM (IC50), PIM3: 1.9 nM (IC50)
PIM447 (LGH447)	Pan-PIM	PIM1: 6 pM (K _i), PIM2: 18 pM (K _i), PIM3: 9 pM (K _i)
CX-6258 HCI	Pan-PIM	PIM1: 5 nM (IC50), PIM2: 25 nM (IC50), PIM3: 16 nM (IC50)
TP-3654	Pan-PIM	PIM1: 5 nM (K _i), PIM2: 239 nM (K _i), PIM3: 42 nM (K _i)

Signaling Pathways

PIM kinases are integral components of signaling pathways that control cell fate. **CCT239065**, by inhibiting these kinases, can modulate these pathways to induce anti-tumor effects.





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PIM Kinase Signaling Pathway and CCT239065 Inhibition.

Experimental Protocols



The following are detailed methodologies for key experiments to characterize the activity of **CCT239065**.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of PIM isoforms by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

- Recombinant human PIM1, PIM2, or PIM3 enzyme
- CCT239065
- PIM substrate peptide (e.g., BAD-derived peptide)
- ATP
- Kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates

Procedure:

- Prepare serial dilutions of CCT239065 in kinase buffer with a final DMSO concentration ≤1%.
- In a 384-well plate, add 1 μ L of **CCT239065** solution or DMSO (vehicle control).
- Add 2 μL of the respective PIM kinase solution.
- Add 2 μL of the substrate/ATP mixture to initiate the reaction.
- Incubate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

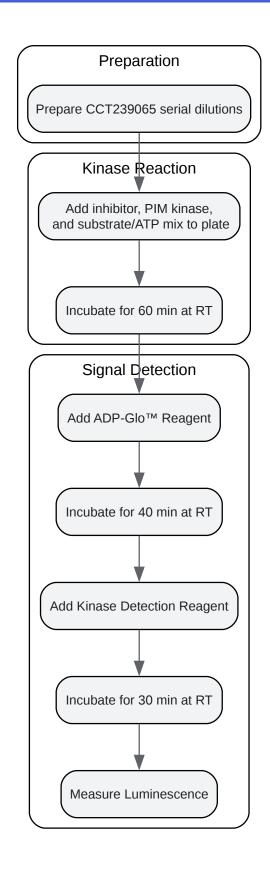






- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate IC₅₀ values by fitting the data to a dose-response curve.





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Workflow for the ADP-Glo $^{\mathsf{TM}}$ PIM Kinase Assay.



Cell-Based Proliferation Assay (Resazurin Reduction Assay)

This assay assesses the effect of **CCT239065** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line expressing PIM kinases (e.g., MM.1S, KMS-12-BM)
- Complete growth medium
- CCT239065
- Resazurin sodium salt solution
- 96-well clear-bottom black plates

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.
- Prepare serial dilutions of **CCT239065** in complete growth medium.
- Treat the cells with the CCT239065 dilutions and a vehicle control (DMSO).
- Incubate for 72 hours.
- Add resazurin solution to each well and incubate for 4 hours.
- Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
- Normalize the data to the vehicle control and determine the EC₅₀ value.

Western Blot Analysis of Downstream Targets

This method is used to confirm the on-target activity of **CCT239065** in a cellular context by measuring the phosphorylation status of a known PIM kinase substrate, such as BAD at Ser112.



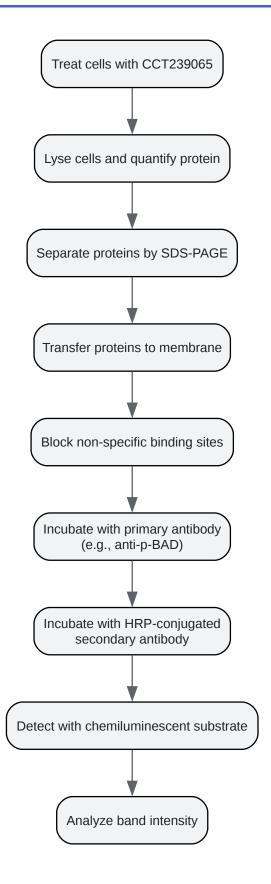
Materials:

- Cancer cell line
- CCT239065
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-BAD (Ser112), anti-BAD, anti-GAPDH)
- HRP-conjugated secondary antibody
- SDS-PAGE gels, transfer membranes, and Western blotting apparatus
- · Chemiluminescent substrate

Procedure:

- Treat cells with varying concentrations of CCT239065 for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the primary antibody against phospho-BAD (Ser112).
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.





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References

- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]
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